N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide is a structurally complex quinazolinone derivative characterized by multiple pharmacophoric motifs. Its core structure comprises a 3,4-dihydroquinazolin-4-one scaffold, a bicyclic system known for diverse biological activities, including kinase inhibition and anticancer properties . Key substituents include:
- Sulfanylacetamide side chain: A sulfur-linked carbamoylmethyl group bridges the quinazolinone to a 3-methoxyphenyl carbamoyl moiety, introducing hydrogen-bonding and steric bulk.
The compound’s molecular complexity suggests synthesis via multi-step reactions, likely involving cyclization of anthranilic acid derivatives to form the quinazolinone core, followed by nucleophilic substitution or coupling reactions to introduce the sulfanyl and carbamoyl groups .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O6S/c1-38-22-8-6-7-21(18-22)32-28(36)19-41-30-33-24-10-5-4-9-23(24)29(37)34(30)16-14-27(35)31-15-13-20-11-12-25(39-2)26(17-20)40-3/h4-12,17-18H,13-16,19H2,1-3H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASARHYIKXMGMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide” involves several steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and alkyl halides.
Amide Bond Formation: The amide bond can be formed through the reaction of carboxylic acids or their derivatives with amines in the presence of coupling agents like EDCI or DCC.
Ether Formation: The ether groups can be introduced through Williamson ether synthesis, involving the reaction of phenols with alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds typically involves multi-step synthesis in batch reactors, with careful control of reaction conditions to maximize yield and purity. Techniques like chromatography and crystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Physical Properties
- Molecular Weight : 484.55 g/mol
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 2
- Rotatable Bonds : 11
- LogP (Partition Coefficient) : 4.605
- Water Solubility (LogSw) : -4.32
Antiviral Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide has been included in antiviral screening libraries due to its potential efficacy against viral infections, particularly Hepatitis B virus (HBV). Its inclusion in the Antiviral HBV Library suggests promising antiviral properties that warrant further investigation .
Immune System Modulation
Research indicates that compounds with similar structures may influence immune responses. The compound's potential to modulate immune system activity could be explored for therapeutic applications in autoimmune diseases or immunotherapy .
Cardiovascular Effects
The compound's structural attributes may also confer cardiovascular benefits, making it a candidate for research into treatments for heart disease and related conditions .
Case Study 1: Antiviral Screening
In preliminary studies involving the compound's antiviral properties, it was tested against various viral strains in vitro. The results indicated significant inhibition of viral replication at certain concentrations, suggesting its potential as a lead compound for drug development against viral infections.
Case Study 2: Immune Modulation
A study focused on the immune-modulating effects of related quinazoline derivatives found that they could enhance T-cell activation and proliferation. This opens avenues for investigating the specific effects of this compound on immune pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with similar structures can act as enzyme inhibitors or receptor modulators. The multiple functional groups allow for diverse interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target Compound vs. Compound: The target’s 3,4-dimethoxy groups enhance solubility compared to the 4-chloro substituent in ’s compound, which is electron-withdrawing and may improve metabolic stability but reduce bioavailability .
Functional Group Contributions
- The sulfanyl group in both quinazolinones (target and ) facilitates thioether-mediated interactions with cysteine residues in enzymes, a common feature in kinase inhibitors .
- Carbamoyl vs.
Pharmacological Implications
- Methoxy-rich analogs (target compound) are predicted to exhibit improved blood-brain barrier penetration compared to chloro-substituted derivatives due to balanced lipophilicity .
Research Findings and Data
- Solubility : Methoxy groups (target compound) increase water solubility compared to chloro or methyl substituents (, a) .
- Binding Affinity: Molecular docking studies on similar quinazolinones suggest that 3,4-dimethoxy substitutions enhance interactions with ATP-binding pockets in kinases .
- Stability : Sulfanyl groups in both the target and ’s compound confer resistance to oxidative degradation compared to disulfide-linked analogs.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity by examining various studies, synthesizing data from diverse sources, and presenting findings in a structured manner.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 433.43 g/mol. It features multiple functional groups that contribute to its biological activity, including methoxy and carbamoyl groups, which are known to influence pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 433.43 g/mol |
| LogP (Partition Coefficient) | 4.415 |
| Water Solubility (LogSw) | -4.45 |
| Polar Surface Area | 52.640 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that derivatives in the same chemical family can inhibit viral replication by targeting specific viral proteins or pathways . The compound's structure suggests potential interactions with viral enzymes, making it a candidate for further antiviral studies.
Anticancer Potential
Several studies have identified similar quinazoline derivatives as having significant anticancer activity. For example, compounds containing the quinazoline scaffold have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The presence of methoxy and sulfanyl groups may enhance the compound's bioactivity against various cancer types.
Enzyme Inhibition
Inhibitory effects on cyclooxygenase (COX) enzymes have been observed in related compounds. COX-II inhibitors are particularly relevant for their anti-inflammatory and analgesic properties. The structural features of this compound suggest it may also exhibit similar inhibitory effects .
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have demonstrated that related compounds possess significant cytotoxic effects. For instance, studies utilizing brine shrimp lethality assays have shown promising results for quinazoline derivatives, indicating potential applications in cancer therapeutics .
Case Studies
- Antiviral Activity Study : A study conducted on a series of quinazoline derivatives showed that modifications at the C-2 position significantly increased antiviral potency against HIV .
- Anticancer Efficacy : Research on methoxy-substituted quinazolines revealed their ability to inhibit growth in breast cancer cell lines, with IC50 values indicating effective dose ranges .
- Enzyme Inhibition Analysis : A comparative analysis of COX inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against COX-II .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with thiourea or urea analogs under acidic conditions (e.g., acetic acid reflux) .
- Sulfanyl Linker Introduction : Thioether bond formation via nucleophilic substitution, using mercaptoacetamide intermediates in alkaline media .
- Propanamide Chain Coupling : Amide coupling reagents like EDCI/HOBt or DCC can facilitate the reaction between carboxylic acid and amine groups .
- Purity Optimization : Recrystallization from ethanol or methanol, followed by HPLC analysis (C18 column, acetonitrile/water gradient) to verify ≥98% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques :
- 1H/13C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for OCH3) and quinazolinone carbonyl signals (δ ~165–170 ppm) .
- HRMS : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C31H34N4O7S: 631.2121) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., H-bonding in the quinazolinone core) .
Q. What safety considerations are critical when handling this compound?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile solvents like DMF or dichloromethane) .
- Waste Disposal : Neutralize acidic/byproduct residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric elements?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-dimethoxyphenyl with 4-chlorophenyl or adjust the sulfanyl linker length) .
- Biological Assays : Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to ATP pockets .
Q. What strategies resolve contradictions in bioactivity data across assay conditions?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Control Optimization : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell line viability (MTT assay) .
- Data Normalization : Use Z-score analysis to statistically adjust for batch effects or plate-to-plate variation .
Q. What in vitro methodologies assess the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Fluorogenic Assays : Monitor cleavage of fluorogenic substrates (e.g., FITC-labeled peptides) in real-time .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized enzyme targets .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in treated cell lines (e.g., HepG2) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity profiles between 2D vs. 3D cell models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
